7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is a spirocyclic compound notable for its unique structural characteristics, which include a bromophenyl substituent and a diazaspiro octane core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antagonist of the sigma-1 receptor (σ1R). The sigma-1 receptor plays a crucial role in various neurological processes, making this compound of interest for pain management and other therapeutic applications.
The compound is cataloged under the Chemical Abstracts Service number 1272755-95-9 and is available for purchase from various chemical suppliers, including Benchchem. Its synthesis and characterization have been documented in scientific literature, providing insights into its chemical behavior and potential applications.
7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one belongs to the class of spirocyclic compounds, specifically those containing nitrogen heterocycles. Its classification as a sigma-1 receptor antagonist positions it within a group of compounds that modulate neurotransmitter systems, which can be pivotal in developing analgesics and other therapeutic agents.
The synthesis of 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one can be accomplished through several synthetic routes. A common approach involves the annulation of a cyclopentane ring with a diazaspiro octane core. This method typically employs readily available starting materials and conventional chemical transformations.
Key steps in the synthesis may include:
Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions to enhance yield while minimizing costs and environmental impact. Techniques such as continuous flow chemistry may be utilized for efficient large-scale production.
The molecular structure of 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one features a spirocyclic arrangement that integrates a diazaspiro framework with a bromophenyl substituent. This unique configuration contributes to its biological activity.
The compound can be represented by the following molecular formula:
The structural integrity is crucial for its interaction with biological targets, particularly the sigma-1 receptor.
7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one can undergo various chemical reactions:
The primary target for 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is the sigma-1 receptor (σ1R). As an antagonist of this receptor, the compound influences several biochemical pathways related to pain perception.
The antagonism of σ1R has been associated with enhanced analgesic effects and prevention of analgesic tolerance. This mechanism suggests potential applications in pain management therapies where traditional opioid treatments may lead to tolerance or adverse effects.
While specific physical properties such as melting point or boiling point are not extensively documented in available literature, general characteristics can be inferred based on similar compounds:
Chemical properties include stability under standard laboratory conditions and reactivity towards electrophiles or nucleophiles due to the presence of functional groups like bromine and nitrogen.
Relevant analyses would typically involve spectroscopic techniques (e.g., NMR, IR) to characterize functional groups and confirm structural integrity.
7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one has significant potential in scientific research, particularly in pharmacology:
Further research could elucidate additional therapeutic applications and optimize synthesis methods for broader use in medicinal chemistry .
The diazaspiro[3.4]octane core represents a specific subclass where two rings—one pyrrolidine-like (5-membered) and one azetidine-like (4-membered)—share a single spiro carbon atom. Systematic naming follows IUPAC conventions where "spiro" precedes square brackets indicating the number of atoms per ring excluding the spiro atom (smaller ring first). The parent structure is thus designated spiro[3.4]octane, with the numerical prefixes "5,8-diaza" specifying nitrogen positions within the framework [1] [6] [9]. The compound 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one (CAS: 73553950, CID: 73553950) exemplifies this class with specific modifications:
Table 1: Structural Features of 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one
Structural Element | Location | Functional Significance |
---|---|---|
Spiro Carbon | Ring Junction | Creates 3D orthogonal ring orientation; quaternary center |
6-Ketone | 5-membered ring | Lactam carbonyl; hydrogen bond acceptor |
2-Bromophenyl | Position 7 | Hydrophobic/electronic modulator; ortho-bromo influences conformation |
Tertiary Nitrogen (N-5) | 5-membered ring | Hydrogen bond acceptor; potential for protonation |
Secondary Nitrogen (N-8) | 4-membered ring | Hydrogen bond donor/acceptor; potential site for functionalization |
The spiro[3.4]octane skeleton exhibits notable conformational constraints. The smaller 4-membered ring adopts a puckered conformation, while the 5-membered ring exists in envelope or twist conformations. This rigidity orients substituents predictably in space—critical for structure-based drug design. The lactam carbonyl at position 6 introduces polarity and serves as a key hydrogen bond acceptor, while the fused system maintains sufficient lipophilicity for membrane penetration [3] [4] [7]. Synthetic routes to such derivatives often involve cyclization strategies using bifunctional reagents. A common approach employs activated carbon dialkylation, where nucleophilic centers attack electrophilic spacers to form both rings simultaneously. Alternatively, ring expansion or contraction techniques applied to larger or smaller spiro systems provide access to specific substitution patterns. The presence of nitrogen atoms facilitates diverse chemical modifications, enabling rapid generation of structure-activity relationship (SAR) libraries [1] [4].
Halogenated aromatic groups, particularly bromophenyl moieties, serve as privileged structural motifs in drug design due to their combined steric, electronic, and hydrophobic properties. The 2-bromophenyl substituent in 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one contributes critically to its pharmacodynamics and pharmacokinetic profile through several mechanisms:
Table 2: Impact of Halogen Position in Phenyl-Substituted Diazaspiro[3.4]octanones
Substituent | σ1R Ki (nM)* | LogP | Metabolic Stability (t1/2, min) | Conformational Flexibility |
---|---|---|---|---|
Phenyl | 520 | 1.8 | 22 | High |
2-Fluorophenyl | 285 | 1.9 | 35 | Moderate |
2-Bromophenyl | 12 | 2.4 | 78 | Restricted |
3-Bromophenyl | 95 | 2.4 | 75 | Moderate |
4-Bromophenyl | 110 | 2.4 | 72 | High |
4-Iodophenyl | 18 | 2.7 | 92 | Restricted |
*(Data representative of structural analogs from [3] [8])*
In the context of sigma-1 receptor (σ1R) ligands, halogen positioning proves critical. The ortho-bromo configuration in 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one likely facilitates optimal engagement with a hydrophobic subpocket within the σ1R binding site. This contrasts with meta- and para-substituted isomers, which exhibit significantly reduced affinity due to suboptimal vectoring of the halogen into this pocket. The enhanced binding of the ortho-bromo derivative over even the larger ortho-iodo analog (despite iodine's greater hydrophobic surface area) suggests steric complementarity limitations within the σ1R binding cavity [3] [8]. Beyond target affinity, halogenation profoundly influences physicochemical parameters. Bromine increases lipophilicity (LogP ~2.4), enhancing blood-brain barrier permeability—essential for CNS-targeted σ1R ligands. However, strategic placement balances this lipophilicity to avoid excessive membrane partitioning or reduced aqueous solubility. The ortho-bromo derivative maintains a calculated LogP within the optimal range (2-3) for CNS penetration while providing metabolic advantages over its phenyl or chloro analogs [3] [4].
The sigma-1 receptor (σ1R) represents a unique chaperone protein residing primarily at the endoplasmic reticulum (ER)-mitochondria interface (MAM). Unlike classical G-protein-coupled receptors, σ1R functions as a ligand-regulated molecular chaperone, modulating calcium signaling, ion channel activity, and neurotransmitter release. Upon antagonist binding, σ1R dissociates from its client proteins, leading to diminished cellular responses to excitatory stimuli, particularly in nociceptive pathways [5] [10]. 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one emerges as a potent and selective σ1R antagonist (Ki = 12 nM) designed through structure-based optimization. Its development stemmed from analysis of the σ1R-4-IBP co-crystal structure (PDB: 5HK2), which revealed:
The diazaspiro[3.4]octanone core in this compound serves as a conformationally constrained linker, optimally positioning the 2-bromophenyl group into one hydrophobic subpocket while the lactam carbonyl may engage in hydrogen bonding with residues like Asp126 or Tyr120. This precise orientation yields sub-100 nM affinity—significantly higher than flexible chain analogs or derivatives with alternative heterocyclic cores [3]. Preclinical studies demonstrate compelling pharmacodynamic actions:
Table 3: In Vivo Pharmacological Profile of 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one (Compound 32)
Pharmacological Action | Model | Dose (mg/kg) | Key Outcome | Mechanistic Implication |
---|---|---|---|---|
Morphine Potentiation | Hot Plate (Thermal Nociception) | 10 + Morphine 5 | ↑ Latency by 92% vs. morphine alone (p<0.001) | Enhanced MOR signaling |
Morphine Tolerance Reversal | Chronic Morphine (Thermal) | 10 (co-admin) | Restored morphine ED50 to naive levels (p<0.01) | Disrupted σ1R-MOR coupling |
Neuropathic Pain Relief (Mono) | Paclitaxel-Induced Neuropathy | 20 | ↓ Mechanical allodynia by 63% (p<0.01) at 90 min post-dose | Reduced central sensitization |
Anti-Hyperalgesic Effect | Carrageenan (Inflammatory) | 20 | ↓ Paw withdrawal threshold by 48% (p<0.05) | Suppressed peripheral σ1R activity |
Synergy with Low-Dose Morphine | Bone Cancer Pain | 5 + Morphine 2 | Equivalent efficacy to morphine 10mg/kg (p>0.05); ↓ Side effects by 70% | Opioid-sparing effect |
The mechanistic basis for these effects involves σ1R's modulation of key pain pathways:
Structurally, the 2-bromophenyl group proves indispensable for σ1R affinity in this series. Replacement with phenyl or 4-bromophenyl diminishes binding affinity 10-40 fold, confirming the ortho-bromo vector optimally engages a lipophilic subpocket adjacent to Glu172. Similarly, saturation of the lactam (reduction to hydroxylamine) abolishes activity, highlighting the carbonyl's role in target binding [3].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9